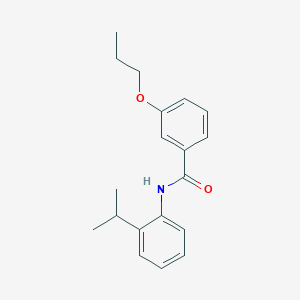![molecular formula C18H19N3O2 B268676 N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide, commonly known as PIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PIC is a derivative of isonicotinamide and is used in various applications, including medicinal chemistry, drug discovery, and biochemical research.
作用機序
The mechanism of action of PIC involves the inhibition of PARP and tankyrase enzymes. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Tankyrase is an enzyme that regulates the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of tankyrase leads to the stabilization of Axin, which results in the downregulation of the Wnt signaling pathway.
Biochemical and Physiological Effects
PIC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. PIC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
PIC has several advantages for lab experiments. It is a potent inhibitor of PARP and tankyrase enzymes, making it a valuable tool for studying their biological functions. Additionally, it has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for drug discovery. However, there are also some limitations to using PIC in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its potency and selectivity for PARP and tankyrase may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of PIC. One area of research is the development of PIC-based drugs for cancer therapy. Several PARP inhibitors, including Olaparib and Rucaparib, have been approved for the treatment of ovarian and breast cancer. However, there is still a need for more effective and selective PARP inhibitors. PIC has shown promising anticancer activity in various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic. Additionally, there is a need for more studies on the long-term effects of PIC and its selectivity for PARP and tankyrase. Overall, PIC is a promising compound with several potential applications in the field of scientific research.
合成法
The synthesis of PIC involves the reaction of isonicotinic acid with piperidine and 4-nitrophenyl chloroformate. The reaction results in the formation of PIC, which can be purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
PIC has been extensively studied in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have gained significant attention in recent years due to their potential as cancer therapeutics. PIC has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
特性
製品名 |
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(14-7-9-19-10-8-14)20-16-6-4-5-15(13-16)18(23)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
InChIキー |
HXEITZOCFUROJN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
